![molecular formula C10H14N2O5 B14454628 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione CAS No. 70791-51-4](/img/structure/B14454628.png)
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H16N2O5. This compound is known for its unique structure, which includes an acetyloxyimino group and a morpholinyl group attached to a butane-1,3-dione backbone. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione typically involves the reaction of morpholine with butane-1,3-dione in the presence of an acetyloxyimino group donor. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The acetyloxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. The acetyloxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The morpholinyl group may also interact with biological membranes or receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Morpholin-4-yl)butane-1,3-dione: This compound lacks the acetyloxyimino group but has a similar morpholinyl and butane-1,3-dione structure.
2-(Hydroxyimino)-1-(morpholin-4-yl)butane-1,3-dione: This compound has a hydroxyimino group instead of an acetyloxyimino group.
Uniqueness
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
70791-51-4 |
|---|---|
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
[(1-morpholin-4-yl-1,3-dioxobutan-2-ylidene)amino] acetate |
InChI |
InChI=1S/C10H14N2O5/c1-7(13)9(11-17-8(2)14)10(15)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
InChI-Schlüssel |
IOPDXRDUYBDHRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NOC(=O)C)C(=O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
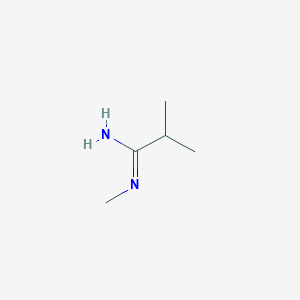
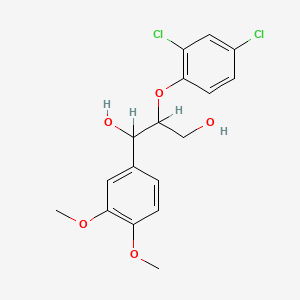
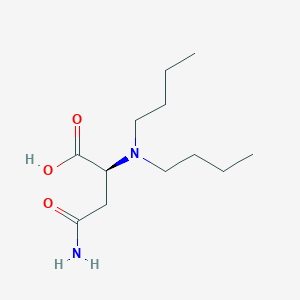
![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)


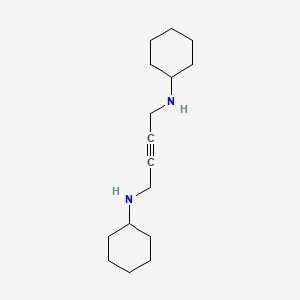

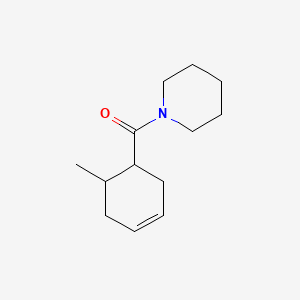

![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)
